Superior Scaffold for Picomolar MTH1 Inhibitors via Fragment-Based Design
The 4-amino-7-azaindole core, directly derivable from CAS 173898-20-9, was essential in a medicinal chemistry campaign that yielded BAY-707. Using structure-based drug design, the team increased potency over 10,000-fold from the initial fragment hit. The final optimized compound 16, a 4-amino-7-azaindole derivative, achieved an IC50 of 5 nM against MTH1 [1]. This demonstrates the scaffold's potential to yield ultra-high potency when properly elaborated.
| Evidence Dimension | Inhibitory Potency (IC50) against MTH1 enzyme |
|---|---|
| Target Compound Data | 5 nM (for a 4-amino-7-azaindole derivative, compound 16) [1] |
| Comparator Or Baseline | Inactive fragment hit (IC50 not determinable / >100 µM) [1] |
| Quantified Difference | >10,000-fold improvement in potency from the initial fragment starting point [1] |
| Conditions | Biochemical assay using recombinant human MTH1 enzyme; structure confirmed by X-ray crystallography at 1.84 Å resolution (PDB: 6F23) [1]. |
Why This Matters
This proven potency enhancement validates the core scaffold as a high-value starting point for fragment-based drug discovery projects targeting challenging enzymes.
- [1] Rahm, F., Viklund, J., Tresaugues, L., Ellermann, M., Giese, A., Ericsson, U., ... & Andersson, M. (2018). Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Journal of Medicinal Chemistry, 61(6), 2533-2551. View Source
